

# Fluopicolide: A Comprehensive Technical Guide on its Environmental Fate and Toxicological Profile

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## Compound of Interest

Compound Name: *Fluopicolide*

Cat. No.: *B166169*

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## Introduction

**Fluopicolide** is a systemic fungicide belonging to the acylpicolide chemical class. It is effective against a range of oomycete pathogens, which cause diseases such as late blight and downy mildew in various crops.<sup>[1][2]</sup> Its unique mode of action involves the delocalization of spectrin-like proteins, which are crucial for maintaining membrane stability in these pathogens.<sup>[1][3]</sup> This guide provides an in-depth technical overview of the environmental fate and toxicological profile of **fluopicolide**, presenting key data in a structured format, detailing experimental methodologies, and illustrating important pathways and workflows.

## Physicochemical Properties

A summary of the key physicochemical properties of **fluopicolide** is presented in Table 1. This data is crucial for predicting its environmental transport and partitioning.

Table 1: Physicochemical Properties of **Fluopicolide**

Property	Value	Reference
IUPAC Name	2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide	
CAS Number	239110-15-7	
Molecular Formula	C <sub>14</sub> H <sub>8</sub> Cl <sub>3</sub> F <sub>3</sub> N <sub>2</sub> O	
Molecular Weight	383.59 g/mol	
Appearance	Beige solid	
Melting Point	149 °C	
Water Solubility (20 °C)	2.80 mg/L (at pH 7)	
Vapor Pressure (25 °C)	6.0 x 10 <sup>-9</sup> mm Hg	
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	3.26 (at pH 7.8, 22 °C)	
Henry's Law Constant	1.1 x 10 <sup>-9</sup> atm·m <sup>3</sup> /mol (estimated)	
pKa	No evidence of ionization between pH 1.9 and 9.8	

## Environmental Fate

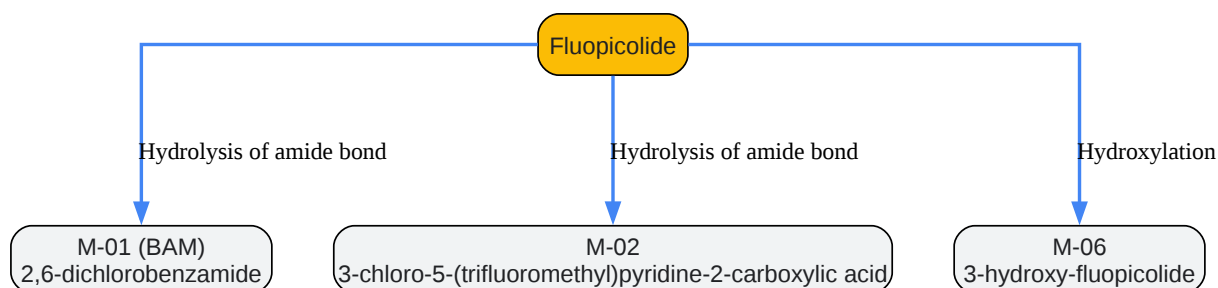
The environmental fate of **fluopicolide** is characterized by its persistence in soil and its degradation into several metabolites.

## Degradation

**Fluopicolide** is stable to hydrolysis but is susceptible to photolytic and microbial degradation. The primary degradation pathway in soil is aerobic metabolism, leading to the formation of two major metabolites: 2,6-dichlorobenzamide (M-01 or BAM) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02). The half-life of **fluopicolide** in soil can be quite long, with estimates often exceeding 200 days, indicating its persistence. In aerobic

aquatic systems, **fluopicolide** tends to partition from the water to the sediment, where it degrades slowly.

Figure 1: Proposed Degradation Pathway of **Fluopicolide**



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Caption: Proposed metabolic degradation pathway of **Fluopicolide**.

## Mobility

With Koc values ranging from 83 to 373, **fluopicolide** is expected to have moderate to high mobility in soil. However, its low water solubility can limit its potential for leaching. The major degradate, M-01 (BAM), is more mobile than the parent compound.

Table 2: Environmental Fate Data for **Fluopicolide**

Parameter	Value	Conditions	Reference
Soil Metabolism			
Aerobic Half-Life (DT <sub>50</sub> )	> 200 days (persistent)	Laboratory studies	
Aerobic Half-Life (DT <sub>50</sub> )	413 days (mean)	Laboratory studies	
Field Half-Life (DT <sub>50</sub> )	35 - 63 days	Cucumber field ecosystem	
Major Metabolites	M-01 (BAM), M-02	Aerobic soil	
Aquatic Fate			
Hydrolysis	Stable	pH 5, 7, 9	
Aqueous Photolysis Half-Life	Slow degradation, 83.6% remaining after 31 days	pH 7 buffer, artificial light	
Water-Sediment System DT <sub>50</sub>	699 - 866 days (aerobic)	Laboratory study	
Mobility			
K <sub>oc</sub>	83 - 373		
Log K <sub>ow</sub>	3.26	pH 7.8, 22 °C	
Bioconcentration			
BCF (whole fish)	111x		

## Toxicology Profile

**Fluopicolide** generally exhibits low acute toxicity to mammals but can be toxic to aquatic organisms.

## Mammalian Toxicology

The acute oral LD<sub>50</sub> of **fluopicolide** in rats is greater than 5000 mg/kg body weight, indicating low acute toxicity. Subchronic and chronic studies have identified the liver as a primary target organ in rats, mice, and dogs, with effects including increased liver weights and microscopic changes. Kidney and thyroid effects have also been observed in rats. **Fluopicolide** is not considered to be neurotoxic, carcinogenic, or mutagenic.

The metabolite M-01 (BAM) has shown higher acute toxicity than the parent compound in some studies.

Table 3: Mammalian Toxicology of **Fluopicolide**

Study Type	Species	Endpoint	Value	Reference
Acute Oral LD <sub>50</sub>	Rat	LD <sub>50</sub>	> 5000 mg/kg bw	
Acute Dermal LD <sub>50</sub>	Rat	LD <sub>50</sub>	> 5000 mg/kg bw	
Acute Inhalation LC <sub>50</sub> (4h)	Rat	LC <sub>50</sub>	> 5.16 mg/L	
90-day Oral Toxicity	Rat	NOAEL	15.0 mg/kg bw/day	
2-year Chronic Toxicity/Carcinogenicity	Rat	NOAEL	31.5 mg/kg/day	
Developmental Toxicity	Rabbit	Maternal NOAEL	20 mg/kg/day	
Developmental Toxicity	Rabbit	Developmental LOAEL	60 mg/kg/day	
2-Generation Reproduction	Rat	Parental NOAEL	25.5 mg/kg bw/day	

## Ecotoxicology

**Fluopicolide** is classified as highly to moderately toxic to freshwater and estuarine/marine fish. It is moderately toxic to freshwater invertebrates.

Table 4: Ecotoxicology of **Fluopicolide**

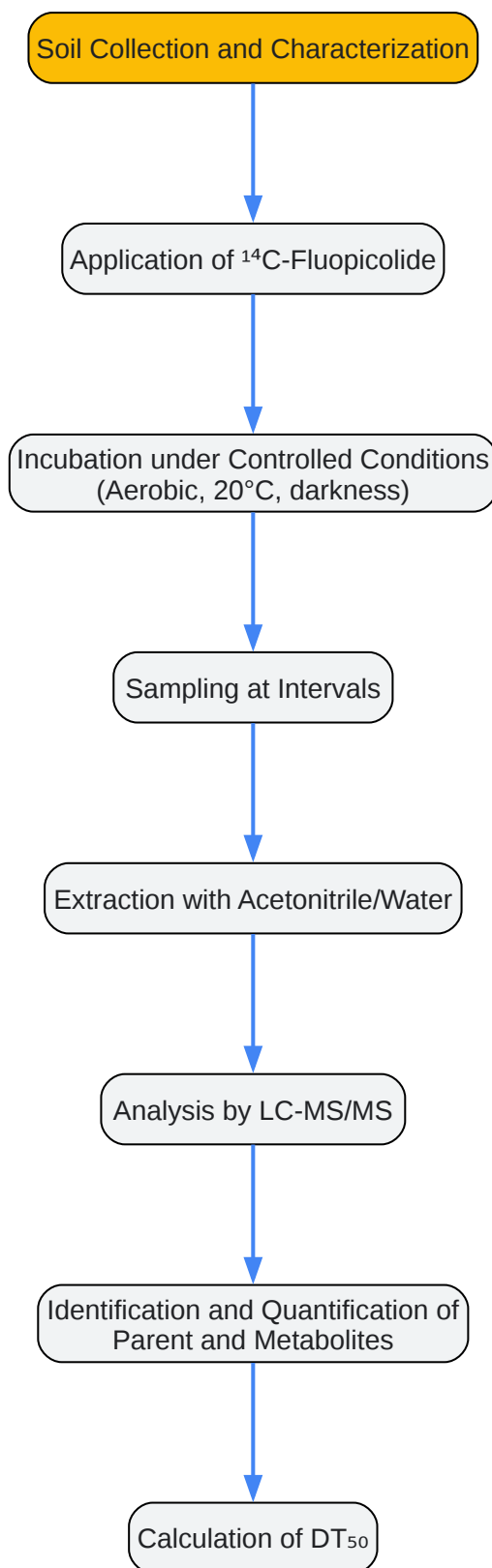
Organism	Test Type	Endpoint	Value	Reference
Fish				
Rainbow Trout (Oncorhynchus mykiss)	96h Acute	LC <sub>50</sub>	349 µg/L	
Aquatic Invertebrates				
Daphnia magna	48h Acute	EC <sub>50</sub>	> 1700 µg/L	
Daphnia magna	21-day Chronic	NOAEC (reproduction)	0.19 mg a.i./L	
Algae				
Marine Diatom	Most sensitive non-vascular aquatic plant			
Birds				
Bobwhite Quail	Chronic Reproduction	Significant reductions in multiple reproductive endpoints at 1020 mg a.i./kg diet		
Mallard Duck	5-day Dietary	LC <sub>50</sub>	> 5790 mg a.i./kg diet	

## Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the typical methodologies used in the environmental fate and toxicology studies of **fluopicolide**.

## Environmental Fate Studies

Figure 2: Workflow for Soil Degradation Study



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Caption: A typical experimental workflow for an aerobic soil metabolism study.

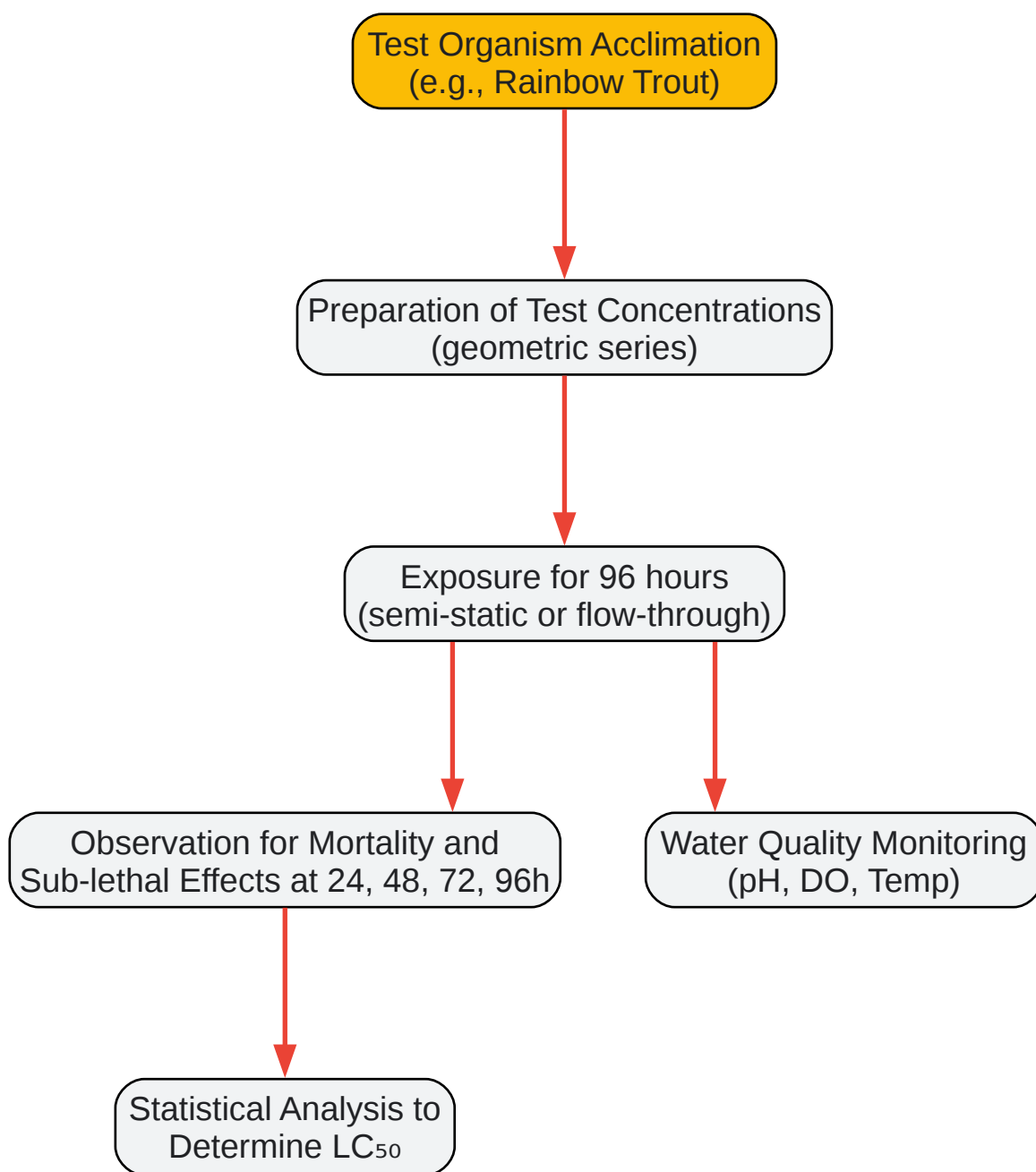


### Aerobic Soil Metabolism (based on OECD Guideline 307)

- **Soil Selection:** Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.
- **Test Substance:**  $^{14}\text{C}$ -labeled **fluopicolide** (either phenyl or pyridyl ring labeled) is used to trace its degradation.
- **Application:** The test substance is applied to the soil samples at a concentration relevant to field application rates.
- **Incubation:** The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Aerobic conditions are maintained by ensuring adequate air exchange.
- **Sampling:** Duplicate or triplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
- **Extraction:** Soil samples are extracted with a suitable solvent, typically acetonitrile/water.
- **Analysis:** The extracts are analyzed using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) to separate, identify, and quantify **fluopicolide** and its degradation products.
- **Data Analysis:** The dissipation kinetics of **fluopicolide** and the formation and decline of metabolites are modeled to calculate the half-life ( $\text{DT}_{50}$ ).

## Toxicology Studies

Figure 3: Workflow for Acute Fish Toxicity Test



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Caption: A generalized workflow for a fish acute toxicity test.

Fish Acute Toxicity Test (based on OECD Guideline 203)

- Test Species: A standard fish species, such as Rainbow Trout (*Oncorhynchus mykiss*), is used.

- **Test Conditions:** Fish are acclimated to laboratory conditions. The test is conducted in a controlled environment with respect to temperature, light cycle, and water quality (pH, dissolved oxygen).
- **Test Concentrations:** A range of concentrations of **fluopicolide**, typically in a geometric series, and a control group are used.
- **Exposure:** Fish are exposed to the test concentrations for a period of 96 hours. The test can be static, semi-static (with renewal of the test solution), or flow-through.
- **Observations:** Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The concentration that is lethal to 50% of the test population (LC<sub>50</sub>) is calculated using appropriate statistical methods.

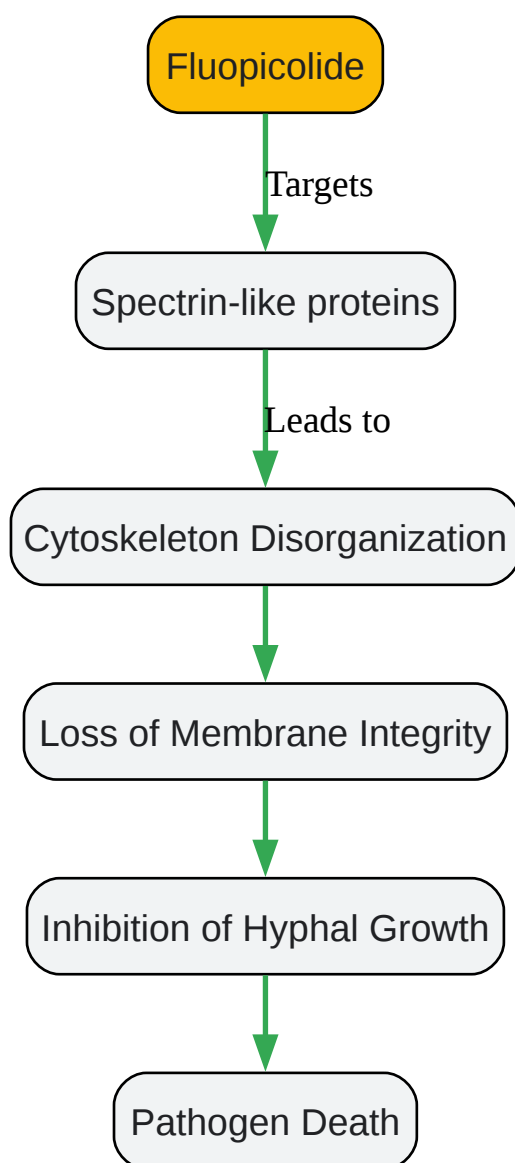
#### Chronic Toxicity Test on *Daphnia magna* (based on OECD Guideline 211)

- **Test Organism:** The freshwater invertebrate *Daphnia magna* is used.
- **Test Duration:** The test is conducted over a 21-day period, covering a significant portion of the daphnid lifespan.
- **Endpoints:** The primary endpoints are survival and reproduction (number of offspring produced per surviving adult).
- **Test Conditions:** The test is performed under controlled laboratory conditions (temperature, photoperiod, and feeding regime).
- **Test Concentrations:** A range of **fluopicolide** concentrations and a control are tested.
- **Data Analysis:** The No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC) for the most sensitive endpoint (typically reproduction) are determined.

## Mode of Action

**Fluopicolide** has a novel mode of action that differs from other oomycete fungicides. It disrupts the normal cellular organization of the pathogen by affecting spectrin-like proteins. These proteins are components of the cytoskeleton and are believed to be involved in maintaining the integrity of the cell membrane, particularly during hyphal tip growth. The delocalization of these proteins leads to a cascade of events that ultimately inhibit the pathogen's growth and development.

Figure 4: Proposed Mode of Action of **Fluopicolide**



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